SUVN-502 dimesylate monohydrate
Description
Historical Context of Serotonin (B10506) 6 (5-HT6) Receptor Research in Neuropharmacology
The journey into understanding the 5-HT6 receptor began with the detection of a novel 5-HT-stimulated adenylate cyclase activity in the striatum that did not align with any known serotonin receptor classes at the time. nih.gov The 5-HT6 receptor is one of the most recently discovered serotonin receptors and is primarily expressed in the central nervous system (CNS). nih.govnih.gov Structurally, it is distinct from other 5-HT receptors, featuring a short third cytoplasmic loop and a long C-terminal tail. nih.gov
The localization of 5-HT6 receptors almost exclusively in the CNS, particularly in brain regions associated with cognition and behavior, has made it a focal point for research. nih.gov Dysfunctions in multiple neurotransmitter pathways are implicated in the clinical manifestations of Alzheimer's disease (AD), and the extensive serotonergic denervation observed in the AD brain has spurred research into the role of serotonin in cognition and behavioral control. nih.gov
Theoretical Basis for 5-HT6 Receptor Antagonism in Cognitive Function Studies
The theoretical foundation for investigating 5-HT6 receptor antagonists in cognitive function studies is built on the observation that blocking these receptors can enhance neurotransmission in key pathways. Blockade of 5-HT6 receptors has been shown to lead to an improvement in cognitive performance across various learning and memory paradigms in preclinical studies. nih.gov These effects are believed to be mediated by the enhancement of cholinergic, glutamatergic, noradrenergic, and dopaminergic neurotransmission. nih.gov
The 5-HT6 receptor's role in cognition is further supported by its influence on neuronal remodeling associated with learning. nih.gov The development of selective 5-HT6 receptor antagonists has been crucial in elucidating the function of this receptor subtype in both rodent and primate models. nih.gov The pro-cognitive effects of 5-HT6 receptor antagonists have been demonstrated in various animal models, including tasks assessing episodic and spatial working memory. mdpi.com
Overview of SUVN-502 Dimesylate Monohydrate's Emergence in Academic Literature as a 5-HT6 Receptor Antagonist
SUVN-502 (masupirdine) is a novel, potent, and selective 5-HT6 receptor antagonist with a high affinity for the receptor (Ki = 2.04 nmol/l). nih.gov Preclinical studies have demonstrated its pro-cognitive effects in animal models, where it was shown to impact acquisition, consolidation, and retention phases of cognition. nih.gov Furthermore, SUVN-502 was found to potentiate the effects of donepezil (B133215), a standard treatment for Alzheimer's disease. nih.gov
The compound progressed to clinical trials to evaluate its efficacy and safety. A Phase 2a proof-of-concept study investigated SUVN-502 as an adjunct therapy in patients with moderate Alzheimer's disease who were already being treated with donepezil and memantine (B1676192). firstwordpharma.comnih.gov The primary endpoint of this study, a change in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog 11) score, was not met. firstwordpharma.comsuvenneuro.com However, subgroup analyses suggested potential beneficial effects on cognition and behavior. firstwordpharma.comsuvenneuro.com
A post hoc analysis of the Phase 2 study indicated that the efficacy of masupirdine (B1682835) might have been influenced by concurrent therapy with memantine, with less cognitive worsening observed in patients with lower plasma concentrations of memantine. nih.gov Based on these findings, further clinical development of SUVN-502 has been planned, including a Phase 3 study targeting agitation in patients with dementia of the Alzheimer's type. neurology.orgconfex.com
Interactive Data Table: SUVN-502 (Masupirdine) Clinical Trial Overview
| Trial Phase | Condition | Intervention | Primary Endpoint | Outcome | Source |
| Phase 2a | Moderate Alzheimer's Disease | SUVN-502 (adjunct to Donepezil and Memantine) | Change in ADAS-Cog 11 score at Week 26 | Did not meet primary endpoint | firstwordpharma.comnih.govsuvenneuro.com |
| Phase 3 | Agitation in Alzheimer's Dementia | Masupirdine | Efficacy and safety | Ongoing | neurology.orgconfex.com |
Properties
CAS No. |
1791396-45-6 |
|---|---|
Molecular Formula |
C23H34BrN3O10S3 |
Molecular Weight |
688.6 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfonyl-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]indole;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C21H24BrN3O3S.2CH4O3S.H2O/c1-23-9-11-24(12-10-23)14-16-15-25(20-8-7-17(28-2)13-18(16)20)29(26,27)21-6-4-3-5-19(21)22;2*1-5(2,3)4;/h3-8,13,15H,9-12,14H2,1-2H3;2*1H3,(H,2,3,4);1H2 |
InChI Key |
XKDCUJBWVGDNSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4Br.CS(=O)(=O)O.CS(=O)(=O)O.O |
Origin of Product |
United States |
Preclinical Drug Discovery and Chemical Optimization of Suvn 502 Dimesylate Monohydrate
Rational Design and Synthetic Strategies for 3-(Piperazinylmethyl) Indole (B1671886) Derivatives
The development of SUVN-502 stemmed from a focused effort on designing antagonists for the 5-HT6 receptor, a promising target for treating cognitive deficits due to its exclusive distribution in brain regions relevant to memory and cognition. nih.govsuven.com The rational design strategy centered on creating a library of compounds based on a pharmacophore model for 5-HT6 receptor ligands. This model typically includes a central aromatic core, a positive ionizable group, a hydrogen bond acceptor, and a hydrophobic site. nih.govresearchgate.net
Researchers identified N(1)-arylsulfonyl-3-piperazinyl indole derivatives as a novel and promising class of 5-HT6 receptor ligands. nih.gov The indole scaffold served as the central aromatic core, a key structural feature for interaction with the receptor. nih.govnih.gov The piperazine (B1678402) moiety was incorporated to provide the necessary positive ionizable group, crucial for receptor binding. nih.gov
The synthesis of these 3-(piperazinylmethyl) indole derivatives involved multi-step processes. A general synthetic route, as described in the literature for similar compounds, starts with the appropriate indole, which is then subjected to a series of reactions to introduce the piperazine ring at the 3-position and the arylsulfonyl group at the N1-position of the indole. mdpi.com The synthesis of racemic 3-(piperidin-3-yl)-1H-indole derivatives, a related class of compounds, has been achieved through N-alkylation with a chiral reagent followed by hydrogenolysis to obtain pure enantiomers. mdpi.com The design and synthesis of a novel series of 5-HT6 receptor ligands with an indole core and 1-amino-4-methyl piperazine as the ionizable group led to the identification of several potent antagonists. nih.govelsevierpure.com
Structure-Activity Relationship (SAR) Analysis Leading to SUVN-502 Dimesylate Monohydrate Identification
Once a series of 3-(piperazinylmethyl) indole derivatives was synthesized, a systematic structure-activity relationship (SAR) analysis was undertaken to identify the most potent and selective compounds. nih.gov SAR studies are fundamental in drug discovery, allowing researchers to understand how chemical structure modifications influence biological activity. nih.govnih.gov This iterative process involves synthesizing and testing a variety of analogs to delineate the key structural features required for optimal interaction with the target receptor. researchgate.netmdpi.com
For the N(1)-arylsulfonyl-3-piperazinyl indole series, SAR analysis revealed critical insights. The nature and substitution pattern of the arylsulfonyl group at the N1-position of the indole ring significantly impacted the compound's affinity and selectivity for the 5-HT6 receptor. nih.gov Similarly, modifications to the piperazine ring also played a crucial role in modulating the pharmacological profile.
Through this rigorous SAR exploration of over 500 compounds, SUVN-502 emerged as the lead candidate. biospace.com It demonstrated high affinity for the 5-HT6 receptor with a Ki value of 2.04 nmol/l. nih.gov The meticulous SAR studies guided the selection of the specific substituents on the indole and piperazine rings that conferred the optimal combination of potency, selectivity, and drug-like properties to SUVN-502.
Optimization Strategies for Enhanced Pharmacological Profile of this compound
Pharmacokinetic properties were another major focus of optimization. The goal was to develop a compound with good oral bioavailability and a pharmacokinetic profile suitable for once-a-day dosing. suven.comequitybulls.com Preclinical pharmacokinetic studies in rats and dogs confirmed that SUVN-502 achieved sufficient plasma and brain exposure levels to support this dosing regimen. equitybulls.com
The final salt form of the drug, dimesylate monohydrate, was likely selected to improve the compound's stability, solubility, and handling properties, which are critical for formulation and manufacturing. This optimization process ensured that SUVN-502 possessed a favorable profile, demonstrating not only potent and selective 5-HT6 receptor antagonism but also the necessary drug-like properties for advancement into clinical trials. suven.comequitybulls.com
Molecular and Cellular Pharmacology of Suvn 502 Dimesylate Monohydrate
High-Affinity Binding to Serotonin (B10506) 6 (5-HT6) Receptors
SUVN-502 demonstrates a potent and high-affinity binding to the human serotonin 6 (5-HT6) receptor. nih.govmedchemexpress.com This G-protein-coupled receptor is predominantly expressed in brain regions associated with cognition, learning, and memory, making it a significant target in neuroscience research. nih.govmdpi.com The strong binding affinity of SUVN-502 for this receptor is a primary characteristic of its molecular action. nih.govdrugbank.com
The affinity of a compound for a receptor is quantified by its dissociation constant (Ki), with a lower Ki value indicating a higher binding affinity. In vitro studies using radioligand binding assays with cloned human 5-HT6 receptors have determined the Ki of SUVN-502 to be 2.04 nM. nih.govmedchemexpress.com This low nanomolar value underscores the compound's potent binding to its primary molecular target.
Binding Affinity of SUVN-502 for Human 5-HT6 Receptor
| Compound | Receptor | Dissociation Constant (Ki) | Source(s) |
|---|---|---|---|
| SUVN-502 Dimesylate Monohydrate | Human 5-HT6 | 2.04 nM | nih.govmedchemexpress.com |
Comprehensive Receptor Selectivity Profiling of this compound
A critical aspect of the pharmacological assessment of SUVN-502 is its selectivity. An ideal therapeutic agent should interact primarily with its intended target while having minimal affinity for other receptors, thereby reducing the potential for off-target effects. SUVN-502 has undergone comprehensive selectivity profiling and has been shown to be highly selective for the 5-HT6 receptor. nih.govmedchemexpress.comresearchgate.net
SUVN-502 exhibits a high degree of selectivity for the 5-HT6 receptor over other serotonin receptor subtypes. nih.gov Notably, it displays a selectivity of more than 1200-fold for the 5-HT6 receptor compared to the 5-HT2A receptor. suven.com This high selectivity is a key feature, distinguishing it from other compounds that may interact with multiple serotonin receptors. medchemexpress.comnih.gov
Selectivity Profile of SUVN-502
| Receptor Target | Selectivity vs. 5-HT6 | Comment | Source(s) |
|---|---|---|---|
| 5-HT2A | >1200-fold | Demonstrates high selectivity over this subtype. | suven.com |
| Other Serotonin Subtypes (e.g., 5-HT1A, 5-HT7) | High | Minimal affinity reported. | medchemexpress.comresearchgate.net |
To further characterize its specificity, SUVN-502 was screened against a wide panel of other molecular targets. This broad screening included over 100 targets such as other G-protein-coupled receptors, enzymes, peptides, growth factors, ion channels, and second messengers. medchemexpress.com The results of these screenings confirmed that SUVN-502 has a low affinity for these off-target sites, reinforcing its profile as a pure and selective 5-HT6 receptor ligand. nih.govmedchemexpress.com
In Vitro Functional Characterization of 5-HT6 Receptor Antagonism
Beyond simply binding to the 5-HT6 receptor, in vitro functional assays have characterized SUVN-502 as a receptor antagonist. researchgate.netresearchgate.net An antagonist is a type of ligand that binds to a receptor but does not provoke the biological response that an agonist would. Instead, it blocks or dampens agonist-mediated responses. Preclinical studies have consistently identified SUVN-502 as a 5-HT6 receptor antagonist, indicating that its mechanism of action involves inhibiting the constitutive activity or agonist-induced signaling of this receptor. nih.govresearchgate.netnih.gov
Exploration of Interaction with Other Neurotransmitter Systems (e.g., M1 Muscarinic Receptor Subtype)
While SUVN-502 is a highly selective 5-HT6 receptor antagonist, its ultimate effects on cognition may be mediated through the modulation of other major neurotransmitter systems. nih.gov Research suggests that the beneficial effects of SUVN-502 on learning and memory might be facilitated through its influence on cholinergic and glutamatergic neurotransmission. nih.govnih.gov The M1 muscarinic acetylcholine (B1216132) receptor, in particular, is a well-established target for cognitive enhancement. nih.gov Although SUVN-502 does not act as a direct M1 receptor agonist, its function as a 5-HT6 antagonist is believed to indirectly modulate the cholinergic system, as evidenced by observed elevations in brain acetylcholine levels in animal models. suven.com This modulation is a key area of investigation, especially as the compound has been clinically evaluated as an add-on therapy with acetylcholinesterase inhibitors like donepezil (B133215), which also aim to boost cholinergic function. nih.govalzheimer-europe.orgclinicaltrials.gov
Neurochemical and Neurophysiological Mechanisms of Action of Suvn 502 Dimesylate Monohydrate in Preclinical Models
Modulation of Central Cholinergic Neurotransmission
Preclinical evidence strongly indicates that SUVN-502 enhances central cholinergic neurotransmission, a key pathway implicated in learning and memory. researchgate.netnih.govresearchgate.net The mechanism is thought to be indirect, resulting from the drug's primary action on 5-HT6 receptors.
Studies in animal models have demonstrated that administration of SUVN-502 leads to a significant elevation of extracellular acetylcholine (B1216132) levels in the brain. nih.govsuven.com This effect is particularly relevant in the hippocampus, a region with a high density of 5-HT6 receptors and one that is central to memory formation. nih.gov The increase in acetylcholine is a downstream consequence of the blockade of 5-HT6 receptors located on GABAergic interneurons, which subsequently modulates cholinergic neuron activity. researchgate.netnih.gov This enhancement of cholinergic tone is a proposed mechanism for the pro-cognitive effects observed for SUVN-502 in preclinical models. suven.com
Regulation of Central Glutamatergic Neurotransmission
In addition to its effects on the cholinergic system, SUVN-502 also regulates central glutamatergic neurotransmission, the primary excitatory system in the brain. researchgate.netnih.govresearchgate.net
Preclinical studies have shown that masupirdine (B1682835) produces significant increases in extracellular glutamate (B1630785) levels. researchgate.netnih.gov This effect is consistent with the broader mechanism of action for 5-HT6 receptor antagonists, which can influence glutamatergic signaling. The modulation of glutamate, a neurotransmitter crucial for synaptic plasticity and cognitive functions, is another pathway through which SUVN-502 may exert its effects.
Influence on GABAergic Neurotransmission and Interneuron Activity
The influence of SUVN-502 on GABAergic neurotransmission is central to its mechanism of action and explains its effects on both acetylcholine and glutamate. Experimental evidence suggests that 5-HT6 receptors are prominently expressed on GABAergic interneurons. researchgate.netnih.gov Specifically, these receptors are found on γ-aminobutyric acid (GABA)-ergic spiny neurons in the striatum and are co-localized with glutamic acid decarboxylase (an enzyme for GABA synthesis) in the cortex and hippocampus. nih.gov
By acting as an antagonist at these receptors, SUVN-502 inhibits the function of these GABAergic interneurons. This process, known as disinhibition, reduces the inhibitory GABAergic control over cholinergic and glutamatergic neurons, leading to their increased activity and the subsequent rise in extracellular levels of acetylcholine and glutamate. researchgate.netnih.gov
Interactions with Dopaminergic and Noradrenergic Systems
The modulatory effects of SUVN-502 extend to the dopaminergic and noradrenergic systems. Preclinical research indicates that masupirdine significantly modulates the levels of both dopamine (B1211576) and norepinephrine (B1679862) in the brain. larvol.com The efficacy of masupirdine in preclinical models of agitation may be related to its ability to modulate these neurotransmitters, including norepinephrine (NE). researchgate.net
Table 1: Summary of SUVN-502's Effects on Neurotransmitter Levels in Preclinical Models
| Neurotransmitter System | Effect on Extracellular Levels | Supporting Evidence |
| Cholinergic | Increases Acetylcholine | nih.govresearchgate.netsuven.com |
| Glutamatergic | Increases Glutamate | researchgate.netnih.govresearchgate.net |
| GABAergic | Indirectly reduces GABAergic inhibition (disinhibition) | researchgate.netnih.gov |
| Dopaminergic | Modulates Dopamine | larvol.com |
| Noradrenergic | Modulates Norepinephrine | researchgate.netlarvol.com |
Intracellular Signaling Cascades Affected by SUVN-502 Dimesylate Monohydrate
The 5-HT6 receptor is a G-protein coupled receptor (GPCR). researchgate.net As an antagonist, SUVN-502 blocks the binding of the endogenous ligand, serotonin (B10506), to this receptor. This blockade prevents the activation of the associated intracellular signaling cascade that is normally triggered by receptor activation. While specific studies detailing the full intracellular cascade affected by SUVN-502 are not extensively reported in the provided context, the antagonism of a GPCR like the 5-HT6 receptor typically influences downstream pathways involving adenylyl cyclase and cyclic AMP (cAMP), which in turn affect numerous cellular processes through protein kinases. The ultimate neurophysiological outcomes, such as the modulation of neurotransmitter release, are the culmination of these inhibited signaling events.
Adenylate Cyclase (cAMP) Signaling Pathways
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is constitutively active and positively coupled to the Gαs protein subunit. suvenneuro.com Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, stimulates the activity of adenylate cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). suvenneuro.com As a second messenger, cAMP plays a crucial role in numerous cellular functions by activating protein kinase A (PKA) and other downstream effectors.
As a 5-HT6 receptor antagonist, SUVN-502 blocks the binding of serotonin to the receptor, thereby inhibiting this signaling cascade. This antagonistic action prevents the serotonin-induced increase in intracellular cAMP levels. In preclinical models, selective 5-HT6 receptor antagonists have been shown to effectively block the receptor-mediated formation of cAMP. suven.com This modulation of the cAMP signaling pathway is a foundational element of the mechanism of action for 5-HT6 receptor antagonists.
Table 1: Representative Antagonistic Activity of a Selective 5-HT6 Receptor Antagonist on cAMP Signaling
| Ligand | Efficacy | pEC50 (5-HT) | Fold-Shift | pA2/pKb |
|---|---|---|---|---|
| Antagonist SB-271046 | Antagonist | 7.2 | 10 | 8.2 |
This table presents representative data for a selective 5-HT6 antagonist, SB-271046, demonstrating its ability to antagonize 5-HT-mediated cAMP formation in HEK-293F cells stably expressing the rat 5-HT6 receptor. The pA2/pKb value indicates the antagonist's potency. Data adapted from Romero et al., 2006. suven.com
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) via Fyn-Dependent Pathways
Beyond the canonical Gαs-cAMP pathway, the 5-HT6 receptor also modulates other intracellular signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. researchgate.net Research indicates that the 5-HT6 receptor can activate ERK1/2 through a mechanism dependent on the non-receptor tyrosine kinase, Fyn, which is part of the Src family of kinases. researchgate.net The activation of this pathway is implicated in processes of neuronal plasticity and survival.
Table 2: Representative Effect of 5-HT6 Receptor Activation on ERK1/2 Signaling
| Cell Line | Agonist | Effect on Fyn Kinase | Effect on ERK1/2 |
|---|---|---|---|
| Cloned human 5-HT6 receptor expressing cells | 5-HT6 Agonist (ST1936) | Stimulation | Stimulation |
This table illustrates the principle that 5-HT6 receptor activation stimulates Fyn kinase and subsequent ERK1/2 phosphorylation, a pathway that would be inhibited by an antagonist like SUVN-502. Data adapted from a study on the 5-HT6 agonist ST1936 by Carr et al., 2011, as referenced in a review by Nikiforuk, 2015. nih.gov
Electrophysiological Modulations (e.g., Theta Oscillation Modulation)
Neuronal oscillations, particularly in the theta frequency band (4-8 Hz), are critical for cognitive functions such as learning and memory. biorxiv.orgnih.gov These oscillations are prominent in the hippocampus and are associated with the encoding and retrieval of information. biorxiv.org Dysregulation of theta oscillations has been noted in conditions like Alzheimer's disease. nih.govresearchgate.net
Preclinical studies have demonstrated that SUVN-502 can modulate these crucial brain rhythms. Specifically, electrophysiological assessments in animal models have shown that SUVN-502 potentiates the pharmacological effects of the acetylcholinesterase inhibitor donepezil (B133215) and the NMDA receptor antagonist memantine (B1676192) on theta oscillations. researchgate.net This suggests that SUVN-502 can enhance the power and coherence of theta rhythms, particularly when used in combination with existing cognitive enhancers. suven.comresearchgate.net This enhancement of neuronal network activity is a key proposed mechanism for its pro-cognitive effects. suven.comsuven.com
Table 3: Preclinical Electrophysiological Effects of SUVN-502 on Theta Modulation
| Compound/Combination | Animal Model | Brain Region | Electrophysiological Outcome |
|---|---|---|---|
| SUVN-502 + Donepezil + Memantine | Rat | Ventral Hippocampus | Potentiation of theta rhythm modulation |
This table summarizes the key finding from the preclinical characterization of SUVN-502, indicating its ability to augment the effects of standard-of-care Alzheimer's disease therapies on hippocampal theta oscillations. Data based on findings from Nirogi et al., 2019. researchgate.net
Preclinical Efficacy Studies of Suvn 502 Dimesylate Monohydrate in Animal Models of Cognitive Impairment
Assessment of Procognitive Effects in Behavioral Paradigms
The efficacy of SUVN-502 in enhancing cognitive function has been evaluated in several standard behavioral tasks in animals. nih.gov These tests are designed to model specific types of memory impairment and assess the potential for therapeutic intervention. Research indicates that SUVN-502 demonstrated procognitive effects across a range of these animal models. nih.gov
The Novel Object Recognition (NOR) task is a widely used behavioral assay to evaluate learning and memory in rodents. It leverages the innate tendency of animals to explore a novel object more than a familiar one. The test assesses recognition memory without the need for external reinforcement or punishment. In preclinical evaluations, SUVN-502 was shown to produce procognitive effects in the NOR task, indicating its potential to improve recognition memory. nih.gov
Table 1: Summary of SUVN-502 Efficacy in Novel Object Recognition Task
| Behavioral Paradigm | Key Cognitive Function Assessed | Finding |
|---|
The Morris Water Maze (MWM) and its variants are classical tools for assessing spatial learning and memory in rodents. nih.govnih.gov These tasks require an animal to use distal cues in the environment to navigate and find a hidden escape platform in a pool of opaque water. nih.govnih.gov Successful performance is considered a measure of hippocampus-dependent spatial memory. nih.gov Studies investigating SUVN-502 have utilized water maze tasks to establish its effects on spatial navigation and memory, finding that the compound exerts procognitive effects in this paradigm. nih.gov
Table 2: Summary of SUVN-502 Efficacy in Water Maze Tasks
| Behavioral Paradigm | Key Cognitive Function Assessed | Finding |
|---|
The Radial Arm Maze (RAM) is a behavioral apparatus used to evaluate both working and reference memory in rodents. frontiersin.orgnih.govnoldus.com The maze typically consists of a central platform with several arms radiating outwards. noldus.com Reference memory is assessed by the ability to learn which arms consistently contain a reward, while working memory is measured by the ability to remember which arms have already been visited within a single trial to avoid re-entry. nih.govnih.gov Preclinical studies have shown that SUVN-502 has beneficial effects on performance in the radial arm maze, suggesting an improvement in both working and reference memory. nih.gov
Table 3: Summary of SUVN-502 Efficacy in Radial Arm Maze
| Behavioral Paradigm | Key Cognitive Function Assessed | Finding |
|---|
Evaluation Across Phases of Cognition
Beyond assessing general procognitive activity, research into SUVN-502 has also examined its effects on specific phases of memory formation. nih.gov Cognition is understood to involve distinct stages, including the initial learning (acquisition), the stabilization of that new memory (consolidation), and its later recall (retrieval).
The acquisition phase refers to the initial learning process where new information is encoded. An improvement in this phase suggests that a compound can help in learning new tasks more effectively. Studies on SUVN-502 have indicated that it positively impacts the acquisition of memory, as demonstrated through its effects in the object recognition task. nih.gov
Table 4: Summary of SUVN-502 Efficacy Across Cognitive Phases
| Cognitive Phase | Description | Finding |
|---|---|---|
| Acquisition | Initial learning and encoding of new information. | SUVN-502 demonstrated improvement in this phase. nih.gov |
Retention Phase Facilitation
Preclinical investigations in various animal models have demonstrated the robust efficacy of SUVN-502 dimesylate monohydrate (also known as masupirdine) in improving cognitive functions. nih.govsuven.com The compound has shown effectiveness across all phases of cognition, including the facilitation of the memory retention phase. suven.com As a selective 5-HT6 receptor antagonist, masupirdine (B1682835) has been shown to improve cognition in these non-clinical models. nih.gov
Synergistic Cognitive Enhancement with Standard Therapies in Preclinical Models
Beyond its standalone efficacy, SUVN-502 has been extensively studied in preclinical models for its potential to enhance the effects of existing standard-of-care treatments for Alzheimer's disease. nih.govsuven.com Research has focused on its co-administration with acetylcholinesterase inhibitors and NMDA receptor antagonists, revealing synergistic procognitive effects. nih.govd-nb.info These promising findings in animal models provided a strong rationale for evaluating masupirdine as an adjunctive therapy in clinical settings. nih.govclinicaltrials.govnih.gov
In animal models of cognition, the combination of SUVN-502 with the acetylcholinesterase inhibitor donepezil (B133215) has been shown to produce potentiated effects on cognitive performance. researchgate.net The mechanism is considered complementary, as donepezil enhances cholinergic neurotransmission, a pathway that is also positively modulated by 5-HT6 receptor antagonists like SUVN-502. nih.gov Preclinical studies have demonstrated that the combined administration of SUVN-502 and donepezil leads to significant cognitive enhancement. nih.govsuven.com
Preclinical research has also explored the combination of SUVN-502 with the NMDA receptor antagonist memantine (B1676192). researchgate.net Memantine exerts its cognitive-enhancing effects through the glutamatergic system. nih.gov Studies in animal models indicated that SUVN-502 potentiates the pro-cognitive effects of memantine, suggesting a synergistic interaction between the two compounds. researchgate.net
A key area of preclinical investigation involved a first-in-class triple combination therapy approach. suven.comresearchgate.net Animal studies demonstrated that the co-administration of SUVN-502 with both donepezil and memantine resulted in pro-cognitive effects that were significantly greater than those observed with the dual-therapy combination of donepezil and memantine alone. d-nb.info This suggests a potentiation of the therapeutic effects of the standard dual therapy when SUVN-502 is added. suven.com These robust preclinical findings were foundational for advancing the triple-combination concept into clinical trials for patients with moderate Alzheimer's disease. nih.govsuvenneuro.comsuven.com
Interactive Table: Preclinical Cognitive Enhancement in Animal Models
The following table summarizes the observed effects in preclinical models for different treatment combinations. The data illustrates the potentiation of standard therapies by SUVN-502.
| Treatment Combination | Relative Procognitive Effect | Supporting Evidence |
| Donepezil + Memantine | Baseline Efficacy | suven.com |
| SUVN-502 + Donepezil | Enhanced Efficacy | suven.comresearchgate.net |
| SUVN-502 + Donepezil + Memantine | Significantly Greater Efficacy | suven.comd-nb.inforesearchgate.net |
Preclinical Pharmacokinetic and Brain Distribution Studies of Suvn 502 Dimesylate Monohydrate
Systemic Exposure and Oral Bioavailability in Animal Species
Preclinical studies have established that SUVN-502 is orally active, demonstrating its effective absorption from the gastrointestinal tract into the systemic circulation in various animal species. Evidence from multiple preclinical behavioral and neurochemical studies in rats indicates that orally administered SUVN-502 elicits significant procognitive and neurochemical responses. nih.govnih.gov The compound demonstrated efficacy in animal models of cognition at oral doses, which suggests that sufficient systemic exposure is achieved to produce pharmacological effects. nih.gov
The exposure data for SUVN-502 and its metabolite, M1, in clinical trials were found to be consistent with the pharmacokinetic profiles observed in preclinical species. nih.gov This consistency underscores the relevance of the animal model data in predicting the compound's behavior in humans. The concentrations of SUVN-502 that were effective in animal cognition models were successfully achieved and even surpassed in human clinical trials, further supporting that the compound possesses favorable oral pharmacokinetic properties. nih.gov The compound is described as having advantageous absorption, distribution, metabolism, and excretion (ADME) characteristics. clinicaltrials.gov
Table 1: Summary of Evidence for Systemic Exposure of SUVN-502 in Animal Species
| Species | Route of Administration | Evidence of Systemic Exposure | Source |
|---|---|---|---|
| Rat | Oral (p.o.) | Demonstrated procognitive effects in behavioral models (object recognition, water maze). nih.gov | nih.gov |
| Rat | Oral (p.o.) | Modulated brain glutamate (B1630785) levels and potentiated the effects of donepezil (B133215). nih.gov | nih.gov |
Blood-Brain Barrier Permeability and Brain Tissue Distribution
A critical requirement for a centrally acting agent targeting 5-HT6 receptors is the ability to cross the blood-brain barrier (BBB) to engage with its target in the brain. nih.gov Preclinical data confirm that SUVN-502 is a brain-penetrant compound. alzheimers.gov The observed efficacy of orally administered SUVN-502 in animal models of cognition serves as strong indirect evidence of its ability to permeate the BBB and distribute into brain tissue at pharmacologically relevant concentrations. nih.govnih.gov
Further evidence of its central nervous system activity comes from neurochemical studies. In rats, SUVN-502 was shown to modulate the levels of the neurotransmitter glutamate in the brain and enhance cholinergic neurotransmission. nih.govnih.gov Additionally, the compound influenced the theta wave frequency in the brain, an indicator of synaptic plasticity and a measure of the functional activity of centrally acting drugs. nih.gov These pharmacological actions within the central nervous system presuppose the compound's successful transit across the blood-brain barrier. The 5-HT6 receptors that SUVN-502 targets are primarily located in brain regions associated with cognition, such as the cortex and hippocampus, making brain penetration essential for its therapeutic effect. clinicaltrials.govnih.gov
Table 2: Summary of Evidence for Blood-Brain Barrier Permeability of SUVN-502
| Evidence Type | Observation in Animal Models | Implication | Source |
|---|---|---|---|
| Pharmacological Efficacy | Oral administration produced procognitive effects in various behavioral tasks (e.g., object recognition, water maze). | The compound reached CNS targets to elicit a behavioral response. | nih.govnih.gov |
| Neurochemical Modulation | Modulated brain glutamate levels and potentiated the effects of donepezil. | Direct evidence of target engagement and pharmacological activity within the brain. | nih.gov |
| Electrophysiological Effects | Modulated theta wave rhythm in the brain. | Indicates functional impact on neural circuits within the CNS. | nih.gov |
| Direct Statement | Described as a "brain penetrant" novel chemical entity. | Confirms the physical property of crossing the BBB. | alzheimers.gov |
Methodological Considerations in Preclinical Research on Suvn 502 Dimesylate Monohydrate
In Vivo Microdialysis Techniques for Neurotransmitter Monitoring
In vivo microdialysis is a critical technique for monitoring the levels of neurotransmitters in specific brain regions of freely moving animals, providing insights into the neurochemical effects of a compound. In the preclinical assessment of SUVN-502, this methodology was used to investigate its influence on cholinergic and glutamatergic systems, which are heavily implicated in cognitive processes. nih.gov
Research Findings: Studies employing in vivo microdialysis revealed that SUVN-502 can modulate neurotransmitter levels in the brain. nih.gov When administered alone, the compound was shown to affect glutamate (B1630785) levels. nih.gov Furthermore, microdialysis experiments demonstrated that SUVN-502 potentiated the neurochemical effects of donepezil (B133215), a standard treatment for Alzheimer's disease. nih.gov These findings suggest that the procognitive effects of SUVN-502 may be mediated through its ability to influence cholinergic and glutamatergic neurotransmission in brain areas relevant to learning and memory. nih.gov
Table 1: Summary of In Vivo Microdialysis Findings for SUVN-502 The following table is interactive. You can sort and filter the data.
| Compound(s) | Technique | Key Observation | Implied Mechanism | Source |
|---|---|---|---|---|
| SUVN-502 (alone) | In Vivo Microdialysis | Modulated glutamate levels in the brain. | Modulation of glutamatergic neurotransmission. | nih.gov |
Behavioral Pharmacology Methodologies and Their Application to Cognitive Assessment
Behavioral pharmacology provides the tools to assess the effects of a substance on an organism's behavior, with a strong focus on cognitive functions like learning and memory. For SUVN-502, a battery of well-established animal models was used to evaluate its procognitive capabilities. nih.govnih.gov These models are designed to test different aspects of cognition, including acquisition, consolidation, and retrieval of memory. nih.gov
Research Findings: Preclinical studies demonstrated that SUVN-502 has procognitive effects across various behavioral paradigms. nih.gov The compound was effective in reversing memory deficits in rats. alzheimersnewstoday.com Specifically, research showed that SUVN-502 impacts all three major phases of cognition: acquisition, consolidation, and retention, as demonstrated in the object recognition task. nih.gov
The primary behavioral models used included:
Object Recognition Task: This test assesses an animal's ability to recognize a novel object from a familiar one, providing a measure of recognition memory.
Water Maze: This is a test of spatial learning and memory in which an animal must learn the location of a hidden platform in a pool of water.
Radial Arm Maze: This maze is used to assess spatial working and reference memory.
The consistent positive outcomes in these diverse models provided strong evidence for the procognitive profile of SUVN-502. nih.gov
Table 2: Behavioral Models Used in the Cognitive Assessment of SUVN-502 The following table is interactive. You can sort and filter the data.
| Behavioral Model | Cognitive Domain Assessed | Key Finding with SUVN-502 | Source |
|---|---|---|---|
| Object Recognition Task | Recognition Memory (Acquisition, Consolidation, Retention) | Demonstrated procognitive effects. | nih.gov |
| Water Maze | Spatial Learning and Memory | Demonstrated procognitive effects. | nih.gov |
Biochemical and Molecular Approaches for Receptor Characterization and Signaling Pathway Elucidation
Biochemical and molecular techniques are essential for determining a compound's primary pharmacological target and its selectivity profile. For SUVN-502, these methods were used to confirm its identity as a high-affinity antagonist of the 5-HT6 receptor and to establish its selectivity over other receptors. nih.govalzheimersnewstoday.com
Research Findings: SUVN-502 was identified as a potent and highly selective 5-HT6 receptor antagonist. nih.govalzheimersnewstoday.com Receptor binding assays, likely conducted using cell lines such as Chinese Hamster Ovary (CHO) cells which are mentioned in related research, determined its high affinity for the human 5-HT6 receptor. nih.gov The binding affinity (Ki) was measured to be 2.04 nmol/l. nih.gov This high degree of selectivity is a crucial attribute, as it minimizes the potential for off-target effects. nih.gov The compound's mechanism involves blocking the 5-HT6 receptor, thereby preventing the binding of the neurotransmitter serotonin (B10506). alzheimersnewstoday.com This antagonism is believed to underlie the observed improvements in cognitive performance in animal models. alzheimersnewstoday.com
Table 3: Receptor Binding Profile of SUVN-502 The following table is interactive. You can sort and filter the data.
| Target Receptor | Pharmacological Action | Binding Affinity (Ki) | Significance | Source |
|---|
Current Perspectives and Future Research Avenues for Suvn 502 Dimesylate Monohydrate Investigations
Refinement of the Comprehensive Mechanism of Action of 5-HT6 Receptor Antagonists
The mechanism of action for 5-HT6 receptor antagonists like SUVN-502 is complex and not yet fully elucidated. nih.gov The 5-HT6 receptor is found almost exclusively in the central nervous system, with high concentrations in brain regions critical for cognition, such as the hippocampus and cortex. nih.govnih.gov Antagonism of this receptor is understood to primarily modulate the release of key neurotransmitters. wikipedia.orgpatsnap.com
Blockade of 5-HT6 receptors has been shown to increase the levels of acetylcholine (B1216132) and glutamate (B1630785), two neurotransmitters vital for learning, memory, and synaptic plasticity. nih.gov This enhancement of cholinergic and glutamatergic neurotransmission forms the foundational hypothesis for the pro-cognitive effects of these antagonists. nih.gov Furthermore, this blockade can facilitate the secondary release of other neurotransmitters, including dopamine (B1211576) and noradrenaline, which are also implicated in cognitive processes and are compromised in various neurological disorders. nih.govwikipedia.orgpatsnap.com
However, the landscape is complicated by the observation that 5-HT6 receptor agonists have also demonstrated cognitive-enhancing properties in some studies. nih.govsigmaaldrich.com This paradox suggests that the mechanism is more intricate than simple receptor blockade and may involve alternative signaling pathways or that the effects are highly dependent on the specific neuronal circuits and underlying pathology. nih.gov This has prompted a deeper investigation into the downstream effects of 5-HT6 receptor modulation, moving beyond the direct impact on neurotransmitter release. nih.gov
Exploration of Novel Neurobiological Pathways Beyond Cholinergic and Glutamatergic Modulation
Research is expanding to explore signaling pathways that are influenced by 5-HT6 receptor antagonists, independent of the canonical Gs-protein-coupled pathway that modulates acetylcholine and glutamate. oup.comnih.gov
Evidence suggests that 5-HT6 receptors can engage in alternative intracellular signaling. oup.com One such avenue involves the Fyn-tyrosine kinase, which can be activated by the 5-HT6 receptor and subsequently lead to the activation of the ERK1/2 signaling cascade. oup.com The ERK (extracellular signal-regulated kinase) pathway is a critical regulator of synaptic plasticity and memory. Studies have shown that while a 5-HT6 antagonist could improve memory, the associated biochemical changes were linked to pERK1/2 expression rather than transcription factors associated with the primary signaling pathway. oup.com
Additionally, proteomic and genetic studies have revealed that the 5-HT6 receptor interacts with an extensive network of intracellular proteins. nih.gov These include the mechanistic target of rapamycin (B549165) (mTOR) kinase and neurofibromin, both of which are fundamental to synaptic plasticity, learning, and memory. nih.gov The 5-HT6 receptor has also been shown to interact with and regulate cyclin-dependent kinase 5 (Cdk5), a key player in neuronal migration and neurite growth. nih.gov These G-protein-independent signaling mechanisms may explain why both agonists and antagonists can, under different circumstances, produce pro-cognitive effects. nih.govnih.gov
| Signaling Pathway/Protein | Potential Role in 5-HT6R-Mediated Effects | Reference |
| Fyn-tyrosine kinase/ERK1/2 | Activation may be linked to the cognitive-enhancing properties of 5-HT6R antagonists, independent of the primary Gs pathway. | oup.comoup.com |
| mTOR (mechanistic target of rapamycin) | Interaction with 5-HT6R is crucial for synaptic plasticity, learning, and memory. | nih.gov |
| Cdk5 (cyclin-dependent kinase 5) | The 5-HT6R can activate Cdk5 signaling, which is important for neuronal development and morphogenesis. | nih.gov |
| Dopamine & Noradrenaline | 5-HT6R antagonists can facilitate the release of these neurotransmitters in the frontal cortex. | nih.govwikipedia.orgpatsnap.com |
Investigation of NRF2 Pathway Activation and Antioxidant Response
Oxidative stress is a well-established factor in the pathology of neurodegenerative diseases. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and detoxification enzymes. While some research has hypothesized that the learning improvements seen with certain serotonergic agents might be related to a reduction in oxidative stress, specific studies directly linking SUVN-502 to the activation of the NRF2 pathway are not prominently available in the reviewed literature. researchgate.net Future research may explore whether the therapeutic effects of SUVN-502 involve modulation of this critical antioxidant response pathway.
Potential Application in Preclinical Models of Other Neurological and Psychiatric Disorders
Given its mechanism of action, which involves modulation of multiple neurotransmitter systems, the therapeutic potential of SUVN-502 (masupirdine) is being considered for a range of neurological and psychiatric conditions beyond Alzheimer's disease. suven.comsuven.com
Attention Deficit Hyperactivity Disorder (ADHD)
Suven Life Sciences, the developer of masupirdine (B1682835), has identified ADHD as a potential therapeutic area. suven.comsuven.com The rationale for this stems from the role of dopamine and norepinephrine (B1679862) in the pathophysiology of ADHD, neurotransmitter systems that can be modulated by 5-HT6 receptor antagonism. nih.govwikipedia.org While the company has listed the compound as available for licensing for ADHD, specific preclinical studies of SUVN-502 in animal models of ADHD have not yet been detailed in published research. researchgate.net
Parkinson's Disease
Cognitive impairment is a significant non-motor symptom of Parkinson's disease. There is interest in exploring whether 5-HT6 receptor antagonists like masupirdine could address these cognitive deficits. nih.gov However, similar to ADHD, specific preclinical data for SUVN-502 in Parkinson's disease models are not yet widely published. It is noteworthy that another 5-HT6 receptor antagonist, landipirdine, was evaluated for Parkinson's disease dementia but did not show benefits in clinical trials. nih.gov This highlights the need for dedicated preclinical studies to establish the potential of SUVN-502 in this indication. The exclusion criteria for current agitation trials with masupirdine include dementia predominantly of the non-Alzheimer's type, such as Parkinson's disease, indicating a focus on a specific patient population for now. alzheimers.gov
Schizophrenia
The potential application of 5-HT6 receptor antagonists in schizophrenia is supported by more extensive preclinical and clinical investigation. nih.govnih.gov Cognitive deficits are a core feature of schizophrenia, and the modulation of dopamine, acetylcholine, and glutamate by 5-HT6 antagonists presents a viable therapeutic strategy. nih.govnih.gov Preclinical studies using a conditioned emotion response paradigm, a task relevant to the associative learning deficits seen in schizophrenia, have shown that both 5-HT6 receptor antagonists and agonists can reverse memory impairments. nih.gov Furthermore, in preclinical animal models, masupirdine has been shown to reduce aggressive behaviors. larvol.comresearchgate.netresearchgate.net This effect on behavior, coupled with the modulation of cortical dopamine and norepinephrine, provides a strong rationale for its investigation in treating symptoms of schizophrenia. researchgate.net These promising preclinical findings have supported the progression of masupirdine into clinical trials for neuropsychiatric symptoms. suvenneuro.comnih.govresearchgate.net
| Disorder | Rationale for SUVN-502 Investigation | Preclinical Evidence Status (for SUVN-502) | Reference |
| ADHD | Modulation of dopamine and norepinephrine systems. | Stated interest by developer; specific preclinical data not widely published. | suven.comsuven.com |
| Parkinson's Disease | Potential to address cognitive deficits. | Stated interest by developer; specific preclinical data not widely published. | nih.govalzheimers.gov |
| Schizophrenia | Modulation of dopamine, glutamate, and acetylcholine; potential to improve cognitive and behavioral symptoms. | Preclinical models show reversal of memory deficits and reduction in aggression-like behaviors. | nih.govnih.govresearchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying SUVN-502 dimesylate monohydrate in experimental samples?
- Methodological Answer : Quantification typically involves high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with validated protocols. For HPLC, prepare a standard solution by dissolving a precise mass of this compound in a methanol-water mixture (3:2 ratio) to achieve a 0.5 mg/mL concentration. Use a chromatographic silica gel plate for TLC, applying 2 µL of the test and standard solutions, and develop using a solvent system of ethylene dichloride, glacial acetic acid, methanol, and water (50:25:15:10) . Calibration curves should be constructed using triplicate measurements to ensure accuracy .
Q. How should researchers prepare stable standard solutions of this compound for spectroscopic analysis?
- Methodological Answer : Dissolve 1.00 g of this compound in distilled water using a calibrated 1000 mL volumetric flask to achieve a 1000 mg/L stock solution. Dilute this stock with distilled water to prepare working concentrations. Store all solutions at 4°C to maintain stability for up to 24 hours. Document storage conditions and dilution factors rigorously to ensure reproducibility .
Q. What quality control measures are essential for ensuring the purity of this compound in synthetic batches?
- Methodological Answer : Use USP-grade reference standards for calibration. Verify purity via melting point analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For inorganic impurities (e.g., residual solvents), employ inductively coupled plasma mass spectrometry (ICP-MS) and adhere to USP guidelines specifying ≥99.5% purity for critical reagents .
Advanced Research Questions
Q. How can researchers design a longitudinal study to assess the stability of this compound under varying environmental conditions?
- Methodological Answer : Structure the study into controlled laboratory experiments and environmental simulations. For lab conditions, expose the compound to temperature gradients (e.g., 4°C, 25°C, 40°C) and humidity levels (20–80% RH) over 6–12 months. Use accelerated stability testing (e.g., 40°C/75% RH for 3 months) to predict degradation pathways. Analyze samples monthly via HPLC and Fourier-transform infrared spectroscopy (FTIR) to track structural changes. For environmental simulations, assess photolytic degradation using UV exposure chambers .
Q. What methodological approaches resolve contradictory pharmacokinetic data for this compound across different in vivo models?
- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Validate findings using cross-species physiologically based pharmacokinetic (PBPK) modeling. Design a harmonized in vivo protocol with standardized parameters (e.g., fasting conditions, sampling intervals) and use tandem mass spectrometry (LC-MS/MS) for plasma concentration measurements. Statistically reconcile discrepancies using multivariate regression to isolate variables like hepatic enzyme activity .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to map binding affinities between SUVN-502 and target proteins (e.g., enzymes or receptors). Validate predictions with surface plasmon resonance (SPR) assays to measure kinetic constants (KD, kon/koff). Use density functional theory (DFT) to analyze electronic properties influencing reactivity. Ensure reproducibility by cross-referencing results with crystallographic data from the Protein Data Bank (PDB) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst concentration). Use process analytical technology (PAT) tools like in-situ FTIR for real-time monitoring. Characterize intermediate products via X-ray diffraction (XRD) to ensure crystallinity consistency. Adhere to ICH Q11 guidelines for defining critical quality attributes (CQAs) and critical process parameters (CPPs) .
Data Reporting and Reproducibility
Q. How should researchers document experimental protocols for this compound to ensure reproducibility?
- Methodological Answer : Follow the "Materials and Methods" guidelines from IUPAC: specify reagent grades (e.g., USP, Ph. Eur.), equipment models, and software versions. Include raw data in appendices and processed data in the main text. For analytical methods, provide validation parameters (e.g., LOD, LOQ, linearity range). Use platforms like Zenodo or Figshare to archive datasets, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-series data, employ mixed-effects models to account for repeated measurements. Report uncertainties via 95% confidence intervals and validate assumptions using residual plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
